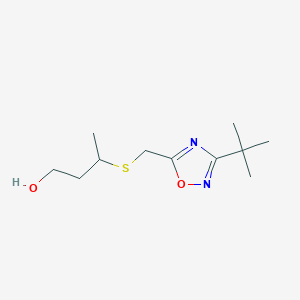![molecular formula C17H20IN B14889346 1,1,2-Trimethyl-3-ethylbenz[e]indolium Iodide CAS No. 80566-25-2](/img/structure/B14889346.png)
1,1,2-Trimethyl-3-ethylbenz[e]indolium Iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-1,1,2-trimethyl-1H-benzo[e]indol-3-ium iodide is a chemical compound known for its unique structural properties and applications in various scientific fields. It is a derivative of benzo[e]indole and is characterized by the presence of an ethyl group and three methyl groups attached to the indole ring, along with an iodide ion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-1,1,2-trimethyl-1H-benzo[e]indol-3-ium iodide typically involves the reaction of 1,1,2-trimethyl-1H-benzo[e]indole with ethyl iodide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium carbonate, to facilitate the formation of the desired product. The mixture is stirred at room temperature and then refluxed for several hours. The resulting product is then purified using silica gel chromatography with a suitable eluent, such as a mixture of dichloromethane and methanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and purification systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-1,1,2-trimethyl-1H-benzo[e]indol-3-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide ions, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent.
Reduction: Sodium borohydride; usually performed in an alcohol or aqueous medium.
Substitution: Halide salts (e.g., sodium chloride, sodium bromide); conducted in a polar solvent like acetone or acetonitrile.
Major Products Formed
Oxidation: Formation of corresponding benzo[e]indole derivatives with oxidized functional groups.
Reduction: Formation of reduced benzo[e]indole derivatives.
Substitution: Formation of benzo[e]indole derivatives with different halide ions.
Scientific Research Applications
3-Ethyl-1,1,2-trimethyl-1H-benzo[e]indol-3-ium iodide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of near-infrared fluorescent dyes and other organic compounds.
Biology: Employed as a fluorescent probe for intracellular detection of cysteine and other biothiols.
Medicine: Potential use in imaging and diagnostic applications due to its fluorescent properties.
Industry: Utilized in the development of non-linear optical materials and other advanced materials.
Mechanism of Action
The mechanism of action of 3-ethyl-1,1,2-trimethyl-1H-benzo[e]indol-3-ium iodide involves its interaction with specific molecular targets and pathways. In biological systems, the compound acts as a fluorescent probe by binding to target molecules, such as cysteine, and emitting fluorescence upon excitation. The benzoindole part of the molecule serves as the chromophore, while other functional groups enhance its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1,1,2-Trimethyl-1H-benzo[e]indole: A precursor to 3-ethyl-1,1,2-trimethyl-1H-benzo[e]indol-3-ium iodide, used in similar applications.
2-(4-(Dimethylamino)styryl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium iodide: Another benzoindole derivative with non-linear optical properties.
4-(4-(N,N-Dimethylamino)styryl)-1-alkylpyridinium benzenesulphonate: A pyridinium-based compound with potential for terahertz generation.
Uniqueness
3-Ethyl-1,1,2-trimethyl-1H-benzo[e]indol-3-ium iodide is unique due to its specific structural features, which confer distinct fluorescent properties and reactivity. Its ability to act as a near-infrared fluorescent probe with high sensitivity and selectivity makes it valuable in various scientific and industrial applications.
Properties
CAS No. |
80566-25-2 |
|---|---|
Molecular Formula |
C17H20IN |
Molecular Weight |
365.25 g/mol |
IUPAC Name |
3-ethyl-1,1,2-trimethylbenzo[e]indol-3-ium;iodide |
InChI |
InChI=1S/C17H20N.HI/c1-5-18-12(2)17(3,4)16-14-9-7-6-8-13(14)10-11-15(16)18;/h6-11H,5H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
BPKOQZARSBBQRG-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+]1=C(C(C2=C1C=CC3=CC=CC=C32)(C)C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



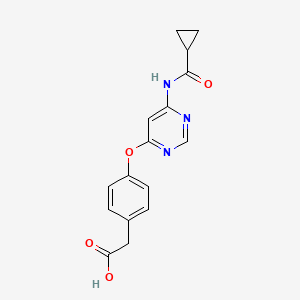


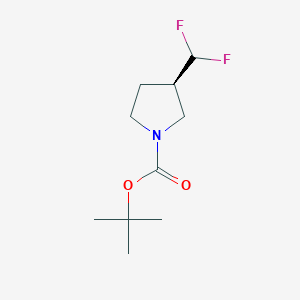
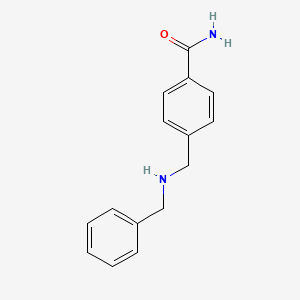
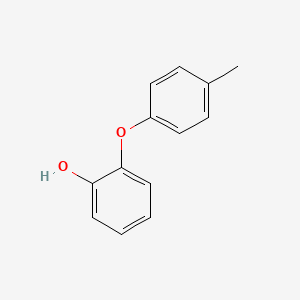
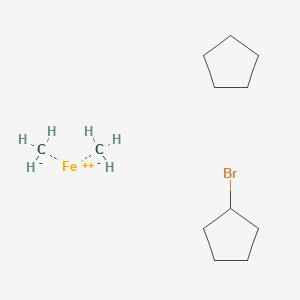
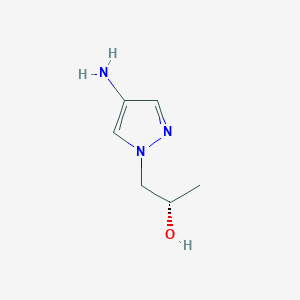

![N-benzyl-4-[(15S)-10-(4-methylphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzamide](/img/structure/B14889340.png)
![Disodium 2-peptadecyl-1-[(sulphonatophenyl)methyl]-1H-benzimidazolesulphonate](/img/structure/B14889344.png)

